Methyl 3-(methanesulfonylmethyl)benzoate
Overview
Description
Methyl 3-(methanesulfonylmethyl)benzoate is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It is a benzoic acid derivative where the benzoate group is substituted with a methanesulfonylmethyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methanesulfonylmethyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 3-bromomethylbenzoate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methanesulfonylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylmethyl group yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
Methyl 3-(methanesulfonylmethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(methanesulfonylmethyl)benzoate exerts its effects depends on the specific context of its use. In chemical reactions, the methanesulfonylmethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 3-(methanesulfonylmethyl)benzoate can be compared with other benzoic acid derivatives such as:
Methyl 3-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of a methanesulfonylmethyl group.
Methyl 3-(hydroxymethyl)benzoate: Contains a hydroxymethyl group, making it more reactive in certain chemical reactions.
Methyl 3-(aminomethyl)benzoate: Features an aminomethyl group, which can participate in different types of reactions compared to the methanesulfonylmethyl group.
Each of these compounds has unique properties and reactivity, making them suitable for different applications in research and industry.
Properties
IUPAC Name |
methyl 3-(methylsulfonylmethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)9-5-3-4-8(6-9)7-15(2,12)13/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCOWPDXFKPDGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270417 | |
Record name | Methyl 3-[(methylsulfonyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261924-48-5 | |
Record name | Methyl 3-[(methylsulfonyl)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261924-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(methylsulfonyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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